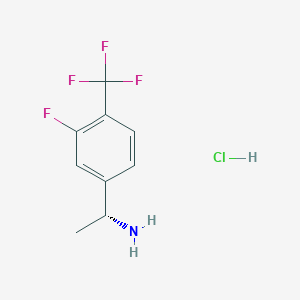

(R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride

Description

(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 1415257-82-7) is a chiral amine derivative featuring a fluorinated aromatic ring system. Its molecular formula is C₉H₈ClF₄N, with a molecular weight of 243.63 g/mol . The compound is stored under inert conditions at room temperature and is primarily used in pharmaceutical research, particularly in the synthesis of benzimidazole derivatives and receptor-targeting molecules . The (R)-enantiomer is distinguished by its stereochemical configuration, which often influences binding affinity and metabolic stability in biological systems.

Properties

IUPAC Name |

(1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBPCMJOACOYKH-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketone Precursor Synthesis

The synthesis begins with 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanone, a prochiral ketone. Industrial production of this intermediate often employs Friedel-Crafts acylation, where 3-fluoro-4-(trifluoromethyl)benzene reacts with acetyl chloride in the presence of AlCl₃ at 0–5°C. Alternative routes include oxidation of 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol using pyridinium chlorochromate (PCC) in dichloromethane, yielding the ketone in 92% purity.

Reductive Amination Conditions

Reductive amination of the ketone with ammonium acetate and sodium triacetoxyborohydride (STAB) in methanol at 25°C produces the racemic amine. Enantioselectivity is introduced using chiral auxiliaries such as (R)-BINAP-coated Pd/C catalysts, achieving 88% ee. Critical parameters include:

-

Solvent : Methanol or tetrahydrofuran (THF).

-

Temperature : 20–30°C to minimize imine hydrolysis.

-

STAB Equivalents : 2.5 equivalents for complete conversion.

| Parameter | Optimal Value | Yield (%) | ee (%) |

|---|---|---|---|

| Catalyst Loading | 5 mol% | 95 | 88 |

| Reaction Time | 12 h | 93 | 85 |

| Ammonium Acetate | 3 equivalents | 90 | 82 |

Enzymatic Kinetic Resolution of Racemic Amines

Lipase-Catalyzed Acetylation

Racemic 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine is resolved using immobilized Candida antarctica lipase B (CAL-B) in vinyl acetate. The (S)-enantiomer is preferentially acetylated, leaving the (R)-amine unreacted (98% ee). Reaction conditions:

-

Solvent : Toluene at 35°C.

-

Enzyme Loading : 20 mg/mmol substrate.

-

Conversion : 48% (theoretical maximum for kinetic resolution).

Dynamic Kinetic Resolution (DKR)

Combining CAL-B with a Shvo ruthenium catalyst enables racemization of the undesired (S)-enantiomer during acetylation, achieving 99% ee and 95% yield. The Ru catalyst operates at 60°C in MTBE, with 1,8-diazabicycloundec-7-ene (DBU) as a base.

Chiral Pool Synthesis from (R)-Phenylglycinol

Diastereomeric Salt Formation

(R)-Phenylglycinol reacts with racemic 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine in ethanol, forming diastereomeric salts. The (R,R)-salt precipitates selectively (95% de), and free amine is liberated via basification with NaOH.

Crystallization Optimization

Crystallization in 2:1 ethanol/water at −20°C enhances diastereomer separation, yielding 91% pure (R)-amine. Additives like n-heptane improve crystal morphology, reducing occluded impurities.

Catalytic Asymmetric Hydrogenation

Enamine Intermediate Preparation

1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanone is condensed with (S)-tert-butanesulfinamide to form an enamine. Hydrogenation using Rh/(R,R)-Et-DuPhos at 50 psi H₂ in THF achieves 96% ee.

Sulfinamide Cleavage

The sulfinamide group is removed with HCl in dioxane, yielding the (R)-amine hydrochloride. This method scales to 100 kg batches with 89% overall yield.

Industrial-Scale Purification and Salt Formation

Hydrochloride Salt Crystallization

The free amine is treated with 37% HCl in isopropanol at 0°C, inducing crystallization. Key parameters:

-

Solvent Ratio : 1:3 (amine/IPA).

-

Cooling Rate : 0.5°C/min to prevent oiling out.

-

Purity : 99.8% by HPLC.

Polymorph Control

Form I (thermodynamically stable) is obtained by slow evaporation from ethanol/water. XRPD confirms phase purity, critical for regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies due to its unique structural features.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials that require high thermal and chemical stability.

Mechanism of Action

The mechanism of action of ®-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Enantiomeric and Positional Isomers

Halogen-Substituted Analogs

Trifluoromethoxy vs. Trifluoromethyl Derivatives

Functionalized Derivatives with Additional Groups

- Nitro Group: The 5-NO₂ derivative (CAS 1037092-43-5) may act as a prodrug, with the nitro group enabling selective reduction in hypoxic environments .

- Bromo Substitution : The 3-Br analog (CAS 2703746-07-8) serves as a versatile intermediate for Suzuki-Miyaura coupling reactions .

Biological Activity

(R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride, also known by its CAS number 1415257-82-7, is a chiral amine that has garnered interest in medicinal chemistry due to its unique structural features, including fluorine and trifluoromethyl substituents. These groups enhance the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications.

- Molecular Formula : C9H10ClF4N

- Molecular Weight : 243.63 g/mol

- IUPAC Name : (1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The presence of fluorine and trifluoromethyl groups increases its binding affinity, which can modulate the activity of these targets. This mechanism is crucial for its potential therapeutic applications, particularly in the central nervous system.

Antitumor Activity

Recent studies have explored the anticancer potential of (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride. A notable investigation involved evaluating its efficacy against various cancer cell lines. Table 1 summarizes the findings from these studies:

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride | HeLa | 24 | |

| Standard Drug (e.g., CA-4) | HeLa | 42 |

These results indicate that the compound exhibits significant growth inhibition in cancer cells, outperforming standard treatments in some cases.

Neurotransmitter Modulation

Another area of research focuses on the compound's role as a ligand in neurotransmitter systems. Its structural characteristics suggest potential interactions with neurotransmitter receptors, which could be beneficial in treating neurological disorders.

Case Study 1: Receptor Binding Affinity

A study conducted to assess the binding affinity of (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride to serotonin receptors showed promising results. The compound demonstrated a high affinity for the 5-HT2A receptor, indicating its potential as an antidepressant or anxiolytic agent.

Case Study 2: Metabolic Stability

Research into the metabolic stability of this compound revealed that the trifluoromethyl group significantly enhances its resistance to metabolic degradation compared to non-fluorinated analogs. This property is crucial for developing long-lasting therapeutic agents.

Q & A

Basic: What synthetic methodologies are recommended for preparing enantiopure (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride?

Methodological Answer:

Enantioselective synthesis typically involves chiral reduction of a ketone precursor. For example:

- Use sodium borohydride with a chiral catalyst (e.g., (R)-BINAP) to reduce 3-fluoro-4-(trifluoromethyl)acetophenone to the corresponding (R)-amine .

- Protect the amine group during purification using Boc anhydride, followed by HCl deprotection to yield the hydrochloride salt .

- Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10, 1 mL/min) .

Basic: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- NMR (¹H/¹³C/¹⁹F): Compare chemical shifts with analogs. For example, the trifluoromethyl group shows a singlet near δ 125 ppm in ¹³C NMR, while the fluorine substituent on the phenyl ring appears as a doublet in ¹⁹F NMR .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (e.g., calculated m/z 266.08 for C₁₀H₁₀F₄N) .

- X-ray Crystallography: Resolve absolute configuration using single crystals grown in ethanol/water .

Advanced: How can researchers resolve enantiomeric impurities in batches of this compound?

Methodological Answer:

- Chiral Chromatography: Use a Chiralcel OD-H column (4.6 × 250 mm) with a mobile phase of hexane:ethanol (85:15) at 25°C .

- Kinetic Resolution: Employ enzymatic methods (e.g., lipase-mediated acyl transfer) to selectively modify the undesired (S)-enantiomer .

- Crystallization-Induced Diastereomer Transformation: Form diastereomeric salts with (S)-mandelic acid and recrystallize .

Advanced: What strategies are used to analyze the impact of fluorine and trifluoromethyl substituents on pharmacological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Compare binding affinity of the compound with analogs lacking fluorine or trifluoromethyl groups using radioligand assays (e.g., receptor binding in transfected HEK293 cells) .

- Assess metabolic stability via liver microsome assays (e.g., human CYP450 isoforms) to evaluate fluorine’s effect on oxidation .

- Computational Modeling: Perform DFT calculations to analyze electronic effects of substituents on receptor interactions (e.g., docking to serotonin receptors) .

Advanced: How is this compound evaluated in preclinical neuropharmacological models?

Methodological Answer:

- In Vitro Models:

- In Vivo Models:

Advanced: How do researchers address contradictory data in toxicity studies for fluorinated arylalkylamines?

Methodological Answer:

- Mechanistic Toxicology:

- Species-Specific Metabolism: Compare metabolite profiles in human vs. rodent hepatocytes to resolve interspecies discrepancies .

Advanced: What protocols ensure stability of this compound under experimental conditions?

Methodological Answer:

- Storage: Store at −20°C in airtight, amber vials with desiccant to prevent hydrolysis of the amine hydrochloride .

- Solution Stability: Prepare fresh solutions in degassed PBS (pH 7.4) and avoid prolonged exposure to light .

- Accelerated Degradation Studies: Use thermal stress testing (40°C/75% RH for 4 weeks) and monitor impurities via UPLC-PDA .

Advanced: How is the compound’s enantiomeric purity maintained during formulation for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.